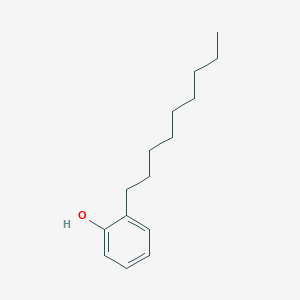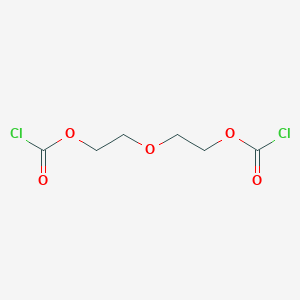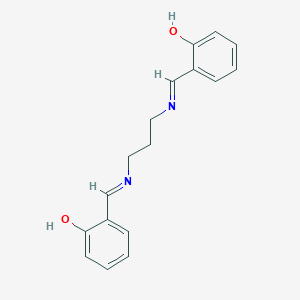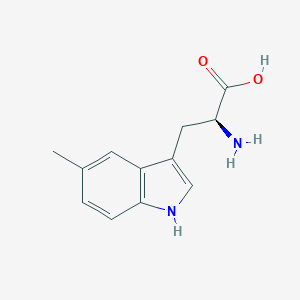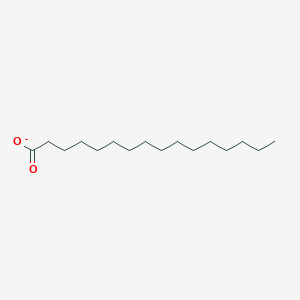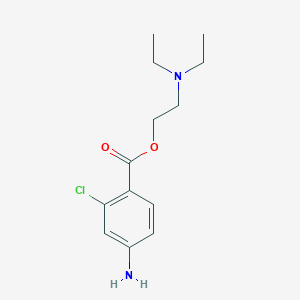
5,7-Dimethoxyflavanon
Übersicht
Beschreibung
. Diese Verbindung ist ein Derivat von Pinocembrin, einem bekannten Flavonoid mit signifikanten pharmakologischen Eigenschaften. Dimethylpinocembrin hat aufgrund seiner potenziellen therapeutischen Anwendungen und seines Vorkommens in ätherischen Ölen Aufmerksamkeit erregt.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer bei der Synthese anderer Flavonoide und verwandter Verbindungen verwendet.
Biologie: Wird auf seine antioxidativen und entzündungshemmenden Eigenschaften untersucht.
Industrie: Wird aufgrund seiner bioaktiven Eigenschaften bei der Formulierung von Pharmazeutika und Nutrazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von Dimethylpinocembrin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies ab und reduziert oxidativen Stress.
Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Entzündungswege.
Neuroprotektion: Es schützt neuronale Zellen, indem es die mitochondriale Funktion moduliert und die Apoptose reduziert.
Wirkmechanismus
Target of Action
5,7-Dimethoxyflavone (DMF) is a major flavone found in Kaempferia parviflora . It primarily targets the phosphatidylinositol 3-kinase-Akt pathway , cytochrome P450 (CYP) 3As , and Breast Cancer Resistance Protein (BCRP) . These targets play crucial roles in protein synthesis, drug metabolism, and multidrug resistance, respectively .
Mode of Action
DMF interacts with its targets to bring about several changes. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . DMF also inhibits CYP3As and BCRP, which are involved in drug metabolism and multidrug resistance .
Biochemical Pathways
DMF affects several biochemical pathways. It reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 . DMF also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, leading to an increase in relative mitochondrial DNA content .
Pharmacokinetics
It is known that dmf is orally administered in mice at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The impact of these properties on the bioavailability of DMF is yet to be determined.
Result of Action
DMF has several molecular and cellular effects. DMF alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Biochemische Analyse
Biochemical Properties
5,7-Dimethoxyflavone interacts with several biomolecules, playing a significant role in biochemical reactions. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Cellular Effects
5,7-Dimethoxyflavone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A along with the increase of relative mitochondrial DNA content .
Molecular Mechanism
The molecular mechanism of 5,7-Dimethoxyflavanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits cytochrome P450 (CYP) 3As and is also a potent Breast Cancer Resistance Protein (BCRP) inhibitor .
Dosage Effects in Animal Models
In animal models, the effects of 5,7-Dimethoxyflavone vary with different dosages . Eighteen-month-old mice were orally administered 5,7-Dimethoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The study showed that 5,7-Dimethoxyflavone not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .
Metabolic Pathways
It is known to interact with enzymes such as cytochrome P450 (CYP) 3As .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Dimethylpinocembrin kann durch verschiedene chemische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Methylierung von Pinocembrin. Der Prozess umfasst typischerweise die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Methylierung der Hydroxylgruppen an den Positionen 5 und 7 in der Flavanonstruktur zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Dimethylpinocembrin beinhaltet oft die Extraktion von Pinocembrin aus natürlichen Quellen, gefolgt von chemischer Methylierung. Der Extraktionsprozess umfasst Lösungsmittelextraktionstechniken unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Das extrahierte Pinocembrin wird dann unter kontrollierten Bedingungen einer Methylierung unterzogen, um Dimethylpinocembrin in großen Mengen herzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dimethylpinocembrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Flavone zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydroflavanone umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Flavanonstruktur einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitriermittel (Salpetersäure) werden unter sauren oder basischen Bedingungen verwendet.
Wichtige gebildete Produkte
Oxidation: Bildung von Flavonen wie Dimethylchrysin.
Reduktion: Bildung von Dihydroflavanonen.
Substitution: Bildung von halogenierten oder nitrierten Flavanonen.
Vergleich Mit ähnlichen Verbindungen
Dimethylpinocembrin ist strukturell ähnlich anderen Flavanonen wie:
Pinocembrin: Die nichtmethylierte Stammverbindung mit ähnlichen pharmakologischen Eigenschaften.
Pinostrobin: Ein monomethyliertes Flavanon mit Hydroxyl- und Methoxygruppen an verschiedenen Positionen.
Alpinetin: Ein weiteres monomethyliertes Flavanon mit einem anderen Substitutionsschema.
Dimethylpinocembrin ist einzigartig aufgrund seiner doppelten Methoxygruppen, die seine Stabilität und Bioverfügbarkeit im Vergleich zu seinen nichtmethylierten Gegenstücken verbessern .
Eigenschaften
IUPAC Name |
5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBOKYTDSDNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908493 | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036-72-2 | |
| Record name | 5,7-Dimethoxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 5,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:
- Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].
- Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].
- Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].
- Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].
- Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].
ANone: 5,7-Dimethoxyflavanone is a flavanone, a class of flavonoids. Its structural characteristics are:
- Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].
A: The methylation pattern in 5,7-Dimethoxyflavanone, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in 5,7-Dimethoxyflavanone on its various biological activities requires further investigation.
ANone: 5,7-Dimethoxyflavanone has been isolated from various plant sources, including:
- Abrus precatorius (root and leaf extracts) [, ]
- Piper caninum (stems) [, ]
- Polygonum persicaria []
- Polygonum limbatum (leaves) []
- Sozuku []
- Eucalyptus species (foliar glands) []
- Viscum album (twigs and leaves) []
- Piper methysticum (roots) [, ]
- Bauhinia variegata (bark) []
- Etlingera elatior (seeds) []
- Alpinia pricei (rhizomes) [, ]
- Oroxylum indicum (root bark) []
ANone: The diverse biological activities of 5,7-Dimethoxyflavanone make it a promising candidate for drug discovery, particularly in the following areas:
- Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].
- Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].
- Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].
ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of 5,7-Dimethoxyflavanone:
- Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].
- In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].
- Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of 5,7-Dimethoxyflavanone could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].
- Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


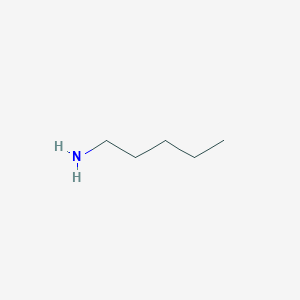

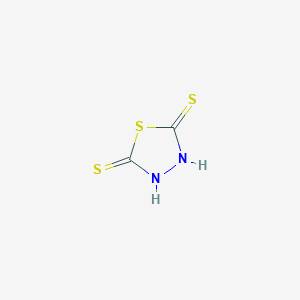

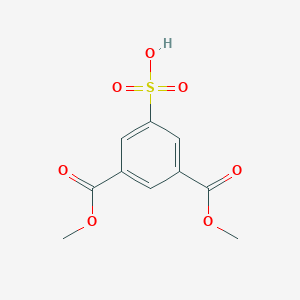
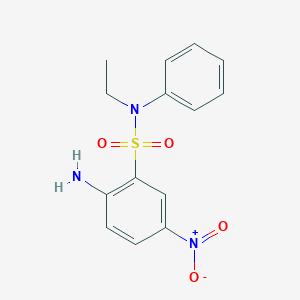
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
